molecular formula C6H9N3O2 B1275301 (5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid CAS No. 890014-47-8

(5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid

Cat. No. B1275301
CAS RN: 890014-47-8
M. Wt: 155.15 g/mol
InChI Key: HHWFOORIDAKLNX-UHFFFAOYSA-N
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Description

“(5-Amino-3-methyl-1H-pyrazol-1-yl)acetic acid” is a chemical compound with the empirical formula C6H9N3O2 . It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Synthesis Analysis

The synthesis of pyrazole derivatives, including “(5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid”, has been a topic of interest in recent years . Pyrazoles are considered privileged scaffolds in medicinal chemistry . They are one of the most studied groups of compounds among the azole family . A huge variety of synthesis methods and synthetic analogues have been reported over the years .


Molecular Structure Analysis

The molecular structure of “(5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid” consists of a five-membered aromatic ring structure with two nitrogen atoms adjacent to three carbon atoms . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .


Chemical Reactions Analysis

Pyrazole derivatives, including “(5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid”, have been known to react with various compounds . For instance, it has been reported that pyrazole-bearing compounds can react with α,β-ethylenic ketones having a leaving group to form pyrazolines, which after removal of the leaving group, provide the desired pyrazoles .


Physical And Chemical Properties Analysis

“(5-Amino-3-methyl-1H-pyrazol-1-yl)acetic acid” is a solid substance . Its empirical formula is C6H9N3O2 . The molecular weight of this compound is 191.62 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

(5-Amino-3-methyl-1H-pyrazol-1-yl)acetic acid: is utilized in the synthesis of various heterocyclic compounds due to its reactive amino group. It serves as a precursor for creating bicyclic nitrogen heterocycles, particularly in the formation of condensed heterocycles like pyrazolo[3,4-d]pyrimidines , pyrazolo[3,4-b]pyridines , and imidazopyrazoles . These compounds have significant applications in pharmaceuticals and agrochemicals due to their diverse biological activities.

Antileishmanial and Antimalarial Activities

Recent studies have shown that derivatives of this compound exhibit potent antileishmanial and antimalarial activities. For instance, a specific derivative demonstrated superior antipromastigote activity, significantly more active than standard drugs like miltefosine and amphotericin B deoxycholate . This highlights its potential as a pharmacophore for developing new treatments for these tropical diseases.

Molecular Docking Studies

The compound’s derivatives have been used in molecular docking studies to justify their potent in vitro antipromastigote activity. The studies revealed a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy, indicating a strong potential for drug development .

Future Directions

The future directions of “(5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid” and its derivatives could involve further exploration of their synthesis methods and biological activities . Given their broad spectrum of biological activities, these compounds could potentially be developed into effective therapeutic agents for various diseases .

properties

IUPAC Name

2-(5-amino-3-methylpyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-4-2-5(7)9(8-4)3-6(10)11/h2H,3,7H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHWFOORIDAKLNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406114
Record name (5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid

CAS RN

890014-47-8
Record name (5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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